4-(1-Aminoethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Aminoethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminoethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one can be achieved through several synthetic routes. One common method involves the Bischler-Napieralski reaction, which is used to cyclize β-phenylethylamines into tetrahydroisoquinolines. The reaction typically involves the use of phosphorus oxychloride (POCl3) as a cyclizing agent under reflux conditions .
Another method involves the reduction of 1-(1-nitroethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one using hydrogen gas in the presence of a palladium catalyst. This reduction step converts the nitro group to an amino group, yielding the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminoethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form the corresponding tetrahydroisoquinoline derivative using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: Formation of 4-(1-nitroethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one.
Reduction: Formation of 4-(1-ethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(1-Aminoethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one has several scientific research applications:
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: It is used in the development of novel materials with specific properties, such as photo-cleavable linkers for peptide release systems.
Mechanism of Action
The mechanism of action of 4-(1-Aminoethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, as a Rho-kinase inhibitor, it binds to the catalytic domain of the enzyme, preventing its activation and subsequent phosphorylation of myosin light chain (MLC). This inhibition leads to relaxation of smooth muscle and potential therapeutic effects in conditions such as hypertension and asthma .
Comparison with Similar Compounds
Similar Compounds
1-(1-Aminoethyl)-3,4-dihydroisoquinoline: A structurally related compound with similar biological activity.
2-Aminothiazole-4-carboxylate: Another compound with diverse therapeutic roles, including antibacterial and antifungal activities.
Uniqueness
4-(1-Aminoethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one is unique due to its specific structural features, such as the presence of an aminoethyl group and a tetrahydroisoquinoline core. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various scientific research applications.
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
4-(1-aminoethyl)-5,6,7,8-tetrahydro-2H-isoquinolin-3-one |
InChI |
InChI=1S/C11H16N2O/c1-7(12)10-9-5-3-2-4-8(9)6-13-11(10)14/h6-7H,2-5,12H2,1H3,(H,13,14) |
InChI Key |
SYTPLXBFRHFMTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C2CCCCC2=CNC1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.